molecular formula C20H10O4 B12513551 Pyrene-1,3,6,8-tetracarbaldehyde

Pyrene-1,3,6,8-tetracarbaldehyde

Cat. No.: B12513551
M. Wt: 314.3 g/mol
InChI Key: YFFCWJQSJYNSGG-UHFFFAOYSA-N
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Description

Pyrene-1,3,6,8-tetracarbaldehyde is a polycyclic aromatic compound with the molecular formula C20H10O4. It is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four aldehyde groups attached to the pyrene core at the 1, 3, 6, and 8 positions. This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrene-1,3,6,8-tetracarbaldehyde typically involves the functionalization of pyrene. One common method is the oxidation of pyrene derivatives. For example, pyrene can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to introduce aldehyde groups at the desired positions . Another approach involves the use of Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the tetracarbaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled synthesis. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the final product .

Mechanism of Action

The mechanism of action of pyrene-1,3,6,8-tetracarbaldehyde is largely dependent on its ability to interact with other molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions enable the compound to act as a fluorescent probe, allowing it to bind to specific molecular targets and pathways . In biological systems, it can interact with proteins, nucleic acids, and other biomolecules, making it useful for imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrene-1,3,6,8-tetracarbaldehyde is unique due to its four aldehyde groups, which provide multiple reactive sites for further functionalization. This makes it a versatile compound for the synthesis of various derivatives and materials with tailored properties .

Properties

Molecular Formula

C20H10O4

Molecular Weight

314.3 g/mol

IUPAC Name

pyrene-1,3,6,8-tetracarbaldehyde

InChI

InChI=1S/C20H10O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-10H

InChI Key

YFFCWJQSJYNSGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C(C=C2C=O)C=O)C=CC4=C(C=C(C1=C43)C=O)C=O

Origin of Product

United States

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